N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5OS/c1-12(2)18-24-25-19-20(23-15-9-5-6-10-16(15)26(18)19)28-11-17(27)22-14-8-4-3-7-13(14)21/h3-10,12H,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHOKPNPGFVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBrNOS
- CAS Number : 1357718-85-4
This structure includes a bromophenyl group, a triazoloquinoxaline moiety, and a sulfanyl acetamide component. The presence of these functional groups suggests potential for diverse biological interactions.
1. Anticancer Properties
Research indicates that compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:
- Cytotoxicity : Studies have shown that various derivatives of this scaffold can induce cytotoxic effects in cancer cell lines such as A375 (melanoma), MDA-MB-231 (breast cancer), and HepG2 (hepatocellular carcinoma) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through modulation of apoptotic proteins like BAX and caspases .
2. Anticonvulsant Activity
The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models. Research on related triazoloquinoxalines has demonstrated promising anticonvulsant activity in animal models .
3. Other Pharmacological Activities
Beyond anticancer and anticonvulsant properties, compounds featuring the triazoloquinoxaline structure have also been investigated for:
- Antibacterial : Exhibiting activity against various bacterial strains.
- Antifungal : Showing effectiveness against fungal infections.
- Antiviral : Potential activity against viral pathogens.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis of Triazoloquinoxalines : A study synthesized various derivatives and evaluated their biological activities, noting that modifications to the substituents significantly impacted their efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific functional groups enhance activity against cancer cells and other targets. For example, the presence of halogen atoms often increases potency due to enhanced lipophilicity .
- In Vivo Studies : Animal studies have confirmed the efficacy of certain derivatives in reducing tumor size and improving survival rates in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
